molecular formula C16H14O4 B13923089 2,4-Dihydroxy-3-methoxychalcone

2,4-Dihydroxy-3-methoxychalcone

Cat. No.: B13923089
M. Wt: 270.28 g/mol
InChI Key: NUJWXDJYMPFKHZ-VQHVLOKHSA-N
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Description

2,4-Dihydroxy-3-methoxychalcone is a chalcone derivative, a type of natural compound belonging to the flavonoid family. Chalcones are characterized by their open-chain flavonoid structure, which includes two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is known for its diverse pharmacological activities, including antioxidant, anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-3-methoxychalcone can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2,4-dihydroxyacetophenone with 3-methoxybenzaldehyde in the presence of a base such as potassium hydroxide (KOH) in an ethanol solution. The reaction mixture is typically stirred at room temperature for several hours, followed by acidification to obtain the chalcone product .

Industrial Production Methods

Industrial production of chalcones, including this compound, often employs heterogeneous catalysts to enhance reaction efficiency. Catalysts such as potassium carbonate, basic alumina (Al₂O₃), and amino-grafted zeolite are used under ultrasound irradiation to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-3-methoxychalcone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dihydroxy-3-methoxychalcone has a wide range of scientific research applications:

    Chemistry: Used as a precursor for synthesizing various flavonoid derivatives and heterocyclic compounds.

    Biology: Studied for its role in plant defense mechanisms and as a potential bioactive compound in agricultural applications.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties. It has shown potential in inhibiting the growth of cancer cells and reducing inflammation.

    Industry: Utilized in the development of natural pesticides and herbicides due to its bioactive properties

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-3-methoxychalcone involves multiple molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dihydroxy-4-methoxychalcone
  • 2’,3-Dihydroxy-4-methoxychalcone
  • 4,2’-Dihydroxy-4’-methoxychalcone

Uniqueness

2,4-Dihydroxy-3-methoxychalcone is unique due to its specific substitution pattern on the aromatic rings, which contributes to its distinct pharmacological properties. Compared to other similar compounds, it exhibits a higher degree of antioxidant and anticancer activities, making it a valuable compound for further research and development .

Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(E)-3-(2,4-dihydroxy-3-methoxyphenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C16H14O4/c1-20-16-14(18)10-8-12(15(16)19)7-9-13(17)11-5-3-2-4-6-11/h2-10,18-19H,1H3/b9-7+

InChI Key

NUJWXDJYMPFKHZ-VQHVLOKHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1O)/C=C/C(=O)C2=CC=CC=C2)O

Canonical SMILES

COC1=C(C=CC(=C1O)C=CC(=O)C2=CC=CC=C2)O

Origin of Product

United States

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